![molecular formula C9H6N4OS B5641758 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

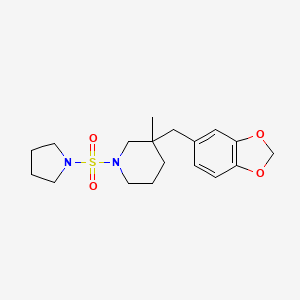

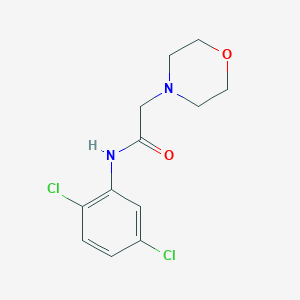

“2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” is a chemical compound with the molecular formula C9H6N4OS. Its average mass is 218.235 Da and its monoisotopic mass is 218.026230 Da .

Synthesis Analysis

The synthesis of 2-amino-4H-3,1-benzothiazin-4-ones has been achieved by an oxidation/decarboxylative cyclization process using tert-butyl hydroperoxide (TBHP) and isothiocyanates . Initially, isatins were converted through a Baeyer–Villiger-type oxidation via the TBHP/Na2CO3-mediated nucleophilic attack leading to intermediate isatoic anhydrides .Molecular Structure Analysis

The molecular structure of “2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” consists of a triazino ring fused with a benzothiazol ring. The compound also contains an amino group attached to the 4H position of the triazino ring .Aplicaciones Científicas De Investigación

Chemical Properties

The compound “2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” has a molecular formula of C9H6N4O2 . It has an average mass of 202.169 Da and a monoisotopic mass of 202.049072 Da .

Inhibitory Activity

This compound has been used in the synthesis and evaluation of the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase . This suggests its potential use in the development of new drugs and treatments.

Acyl-Enzyme Inhibitors

2-Amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one compounds have been a subject of particular interest in medicinal chemistry, mainly because of their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases .

Anticonvulsant Activity

The compounds were evaluated in vivo for anticonvulsant activity by the maximal electroshock seizure (MES) test . This indicates its potential use in the treatment of epilepsy and other seizure disorders.

Anti-Nociceptive Activity

The compound has also been evaluated for anti-nociceptive activity by the thermal stimulus technique . This suggests its potential use in the development of new analgesics and pain management treatments.

Neurotoxicity

The compound’s neurotoxicity was evaluated by the rotarod method . This is important in assessing the safety and potential side effects of the compound when used in neurological applications.

Propiedades

IUPAC Name |

2-amino-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROVMLBBCPUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641721.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5641732.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide](/img/structure/B5641735.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5641737.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5641743.png)

![2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile](/img/structure/B5641752.png)

![5,5',7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5641760.png)

![2-(2,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5641762.png)